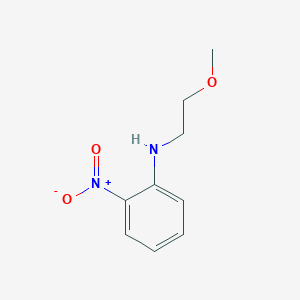
N-(2-Methoxyethyl)-2-nitroaniline
Overview
Description
N-(2-Methoxyethyl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, with a methoxyethyl group (-OCH2CH3) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Methoxyethyl)-2-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-methoxyaniline (o-anisidine) followed by the introduction of the 2-methoxyethyl group. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group. The subsequent alkylation step involves reacting the nitrated product with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium carbonate as bases, various alkyl halides for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-N-(2-methoxyethyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the conditions and reagents used.
Scientific Research Applications
N-(2-Methoxyethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The methoxyethyl group may influence the compound’s solubility and membrane permeability, affecting its bioavailability and activity.
Comparison with Similar Compounds
N-(2-Methoxyethyl)-2-nitroaniline can be compared with other nitroaniline derivatives, such as:
2-Nitroaniline: Lacks the methoxyethyl group, making it less soluble and potentially less bioavailable.
N-(2-Acetoxyethyl)-2-nitroaniline: Similar structure but with an acetoxyethyl group, which may alter its reactivity and biological activity.
N-(2-Methoxyethyl)-p-nitroaniline: Positional isomer with the nitro group in the para position, which can significantly affect its chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-7-6-10-8-4-2-3-5-9(8)11(12)13/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNWVPIMZLTPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
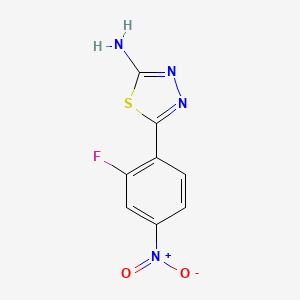
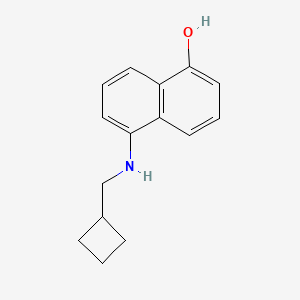

![N-(1-cyano-1,2-dimethylpropyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2535414.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)benzo[d]thiazole](/img/structure/B2535415.png)
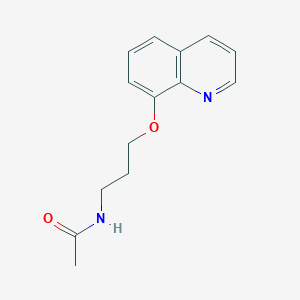
![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B2535420.png)
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/new.no-structure.jpg)
![N-butyl-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2535423.png)
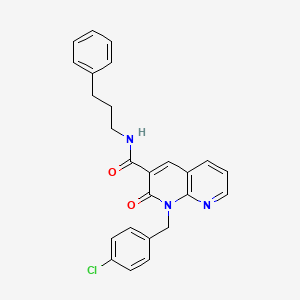
![4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2535426.png)
![Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2535429.png)
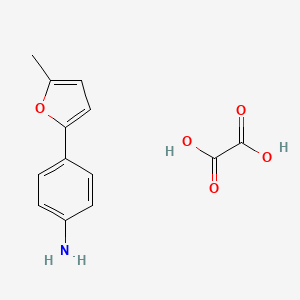
![3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2535432.png)
